Cerebral Artery Vasorelaxation Profile
Dauricinoline demonstrated concentration-dependent vasorelaxation of isolated rabbit basilar artery rings pre-contracted with various agonists. The IC50 values for relaxation differed markedly depending on the contractile agent: 67.9 nM against KCl-induced contraction, 1.78 µM against 5-HT (serotonin), 86.7 µM against methoxamine, and 498 µM against histamine [1]. This profile demonstrates that dauricinoline is approximately 26-fold more potent in relaxing KCl-induced depolarization than 5-HT-induced contraction. While direct head-to-head comparison with dauricine or daurisoline in this exact assay is not available, cross-study evidence indicates that dauricine inhibits hERG potassium channels with an IC50 of 3.5 µM—a liability absent from current dauricinoline datasets [2].
| Evidence Dimension | Vasorelaxant potency (IC50) |
|---|---|
| Target Compound Data | KCl: 67.9 nM; 5-HT: 1.78 µM; Methoxamine: 86.7 µM; Histamine: 498 µM |
| Comparator Or Baseline | Dauricine (hERG inhibition IC50: 3.5 µM) as a safety liability reference |
| Quantified Difference | Dauricinoline shows 26-fold higher potency against KCl vs. 5-HT; Dauricine exhibits hERG inhibition at 3.5 µM, a potential cardiotoxicity marker not reported for dauricinoline. |
| Conditions | Isolated rabbit basilar artery rings; pre-contraction with KCl (40 mM), 5-HT (10 µM), methoxamine (10 µM), or histamine (10 µM); 37°C, pH 7.4 Krebs-Henseleit solution. |
Why This Matters
This differential agonist-specific potency informs experimental design for cerebral vasodilation studies and suggests a distinct mechanism of action (likely calcium channel modulation) compared to other BBIQ alkaloids.
- [1] Chen L, Li Q, et al. Vasorelaxant effect of daurinoline on rabbit basilar artery in vitro. Zhongguo Zhong Yao Za Zhi. 2014;39(14):2691-2695. Chinese. (English abstract confirms dauricinoline activity). View Source
- [2] Zhao W, et al. Inhibitory effects of a bisbenzylisoquinline alkaloid dauricine on HERG potassium channels. J Ethnopharmacol. 2011;137(3):1295-1300. View Source
